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Compound of Interest

Compound Name:
N-(1,3-benzothiazol-2-yl)-2-

bromoacetamide

CAS No.: 121189-77-3

Cat. No.: B2918428

Get Quote

Executive Summary As a highly privileged pharmacophore in medicinal chemistry, the

benzothiazole scaffold offers immense potential for therapeutic development[1]. When

functionalized with an acetamide linker, the resulting benzothiazole acetamide derivatives

exhibit a profoundly expanded pharmacological profile, acting as potent anticancer,

antimicrobial, and neuroprotective agents[2][3]. This technical guide provides an in-depth

analysis of the structure-activity relationship (SAR) of these derivatives, elucidating the

mechanistic pathways, quantitative pharmacological data, and field-proven synthetic protocols

required for their development.

Core Structure-Activity Relationship (SAR) Insights
The pharmacological versatility of benzothiazole acetamides is governed by precise structural

modifications at specific active sites across the molecule[4]. The rational design of these

compounds relies on understanding the electronic and steric contributions of three primary

domains:
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C-2 and C-6 Substitutions: The C-2 position of the benzothiazole ring is highly sensitive to

nucleophilic substitutions. Introducing a mercapto (-SH) or amine (-NH2) group at C-2

enhances antimicrobial activity by facilitating membrane interaction[1]. Conversely,

substitutions at the C-6 position (e.g., halogens like -F or methoxy groups) fine-tune the

lipophilicity and cellular permeability of the molecule, directly impacting its half-life and target

affinity[1][5].

The Acetamide Linker: The amide (-CONH-) linkage is not merely a structural bridge; it acts

as a pivotal hydrogen bond donor and acceptor domain[6]. This linker is essential for

anchoring the molecule within the catalytic pockets of target enzymes, such as DNA-gyrase

in bacterial strains or PI3Kα in cancer cells[2][7].

Peripheral Aromatic Ring Electronic Tuning: The addition of electron-withdrawing groups

(EWGs) such as -Cl, -F, or -NO2 on the peripheral phenyl ring attached to the acetamide

significantly amplifies cytotoxicity and antimicrobial efficacy compared to electron-donating

groups[2][7].
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Logical SAR Map detailing structural domains of benzothiazole acetamides.

Biological Activities & Mechanistic Pathways
Anticancer Mechanisms: Dual-Target Engagement
Benzothiazole acetamide hybrids have demonstrated remarkable anti-proliferative activities

across multiple human cancer cell lines, including glioblastoma (LN229) and B lymphoblast

(Z138) cells[2]. Recent molecular docking and in vitro analyses reveal that specific derivatives

(e.g., acetamide hydrazones) operate via a multi-target mechanism. They act as dual inhibitors

of Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 1 (HDAC1)[2][8]. By

inhibiting PI3Kα, the compounds block downstream AKT phosphorylation, while HDAC1

inhibition leads to chromatin remodeling, collectively driving the cancer cell into apoptosis[2].
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Dual-targeting signaling pathway of benzothiazole acetamides in cancer cells.

Antimicrobial Efficacy
In antibacterial screening, benzothiazole amides exhibit potent broad-spectrum activity[6]. The

acetamide moiety interacts directly with the ATP-binding site of bacterial DNA-gyrase[7].

Derivatives bearing highly electronegative groups on the peripheral ring disrupt bacterial cell

membranes and inhibit DNA supercoiling, showing exceptional Minimum Inhibitory

Concentrations (MIC) against resistant strains like S. aureus and K. pneumoniae[6].

Quantitative Pharmacological Data
The following table synthesizes key quantitative metrics from recent biological evaluations,

highlighting the potency of optimized benzothiazole acetamide derivatives[2][6].

Table 1: In vitro biological evaluation of key benzothiazole acetamide derivatives.

Compound
Designation

Target Cell Line /
Strain

Primary Target /
Affinity

IC50 / MIC Value

Compound 8o Z138 (B lymphoblast) PI3Kα (-9.6 kcal/mol) IC50: 3.75 ± 1.44 μM

Compound 8o LN229 (Glioblastoma) PI3Kα (-9.6 kcal/mol) IC50: 4.39 ± 0.49 μM

Compound 8n Multiple Cancer Lines HDAC1 (-8.4 kcal/mol) Broad Cytotoxicity

Compound A07 S. aureus (Gram +)
DNA-Gyrase /

Membrane
MIC: 15.6 μg/mL

Compound A07
K. pneumoniae (Gram

-)

DNA-Gyrase /

Membrane
MIC: 3.91 μg/mL

Synthetic Methodologies & Experimental Protocols
To ensure high fidelity, purity, and yield, the synthesis of these derivatives relies on highly

controlled coupling and alkylation strategies. The following protocols are designed as self-

validating systems, incorporating specific reagents to preserve the steric accessibility of the

benzothiazole core.
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Multi-step synthetic workflow for benzothiazole acetamide hydrazones.

Protocol 1: Synthesis of Benzothiazole Acetamide
Hydrazones
Objective: To synthesize anti-proliferative benzothiazole acetamide hydrazones via a multi-step

pathway[2]. Causality & Logic: Potassium hydroxide (KOH) is utilized in the initial step to

deprotonate the thiol, dramatically enhancing its nucleophilicity for carbon disulfide attack,

which ensures an efficient ring closure. In the final condensation, glacial acetic acid acts as a

mild acid catalyst to activate the aldehyde carbonyl. This facilitates nucleophilic attack by the

hydrazide without causing acidic cleavage of the sensitive amide bonds.

Ring Closure: Condense 2-mercaptoaniline (1 eq) with carbon disulfide (CS2) in the

presence of KOH under reflux for 5 hours to yield the 2-mercaptobenzothiazole intermediate.

Alkylation: React the intermediate with ethyl bromoacetate and sodium acetate

(CH3COONa) in Dimethylformamide (DMF) at 70-80 °C for 15 minutes.

Hydrazide Formation: Treat the resulting ester with hydrazine hydrate (NH2NH2·H2O) in

ethanol at room temperature for 4 hours. Monitor completion via the disappearance of the

ester carbonyl stretch in IR spectroscopy.

Condensation: React the hydrazide with aryl acetamidobenzaldehydes (prepared

independently via alkylation of 4-hydroxybenzaldehyde with chloroacetamides) using glacial

acetic acid as a catalyst in refluxing ethanol for 1-2 hours.

Purification: Cool the mixture to room temperature, filter the resulting precipitate, and

recrystallize from ethanol to obtain the pure target molecules.
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Protocol 2: Synthesis of Benzothiazole-bearing Amides
via DCC Coupling
Objective: To synthesize antimicrobial benzothiazole amides directly from aromatic acids[6].

Causality & Logic: N,N'-Dicyclohexylcarbodiimide (DCC) is employed as a coupling agent

because it activates the relatively unreactive carboxylic acid by forming a highly reactive O-

acylisourea intermediate. This allows the amine nucleophile to attack efficiently at mild reflux,

preventing the thermal decomposition of the benzothiazole core that frequently occurs if acyl

chlorides are synthesized at high temperatures.

Preparation: Dissolve equimolar quantities (0.01 mol) of 2-(4'-aminophenyl)benzothiazole

and the desired substituted aromatic acid in 20 mL of anhydrous acetonitrile (ACN).

Activation: Add 2 equivalents of DCC to the reaction mixture under continuous stirring.

Coupling: Reflux the mixture under stirring for 4-10 hours. Monitor the reaction progress via

Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

Isolation: Filter off the insoluble dicyclohexylurea (DCU) byproduct. Evaporate the solvent

under reduced pressure.

Purification: Wash the crude product with a saturated sodium bicarbonate solution to remove

any unreacted acid, followed by a distilled water wash. Recrystallize the product to yield the

pure amide.

Conclusion
The structure-activity relationship of benzothiazole acetamide derivatives highlights a highly

tunable, privileged pharmacophore. By strategically modifying the C-2 and C-6 positions and

leveraging the acetamide linker for target-specific hydrogen bonding, researchers can rationally

design next-generation therapeutics. The integration of robust synthetic protocols ensures that

these compounds can be developed with the high purity required for dual-targeting capabilities

in oncology and broad-spectrum efficacy in infectious diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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